molecular formula C15H12ClNO4 B2432217 Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 108664-62-6

Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No. B2432217
CAS RN: 108664-62-6
M. Wt: 305.71
InChI Key: OSYSNQCTIKZGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate, also known as M1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including pharmaceuticals, agrochemicals, and materials science. M1 is a pyridinecarboxylate derivative that possesses a unique molecular structure, which makes it an attractive target for synthesis and study.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally related to Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate have been synthesized and structurally characterized, revealing their potential for diverse biological activities. For instance, a novel bicyclic thiohydantoin fused to pyrrolidine compound was synthesized, demonstrating the structural versatility of such compounds and their potential application in designing new antimicrobial agents (Nural et al., 2018). Similarly, structural and optical characteristics of pyrazolo pyridine derivatives have been reported, indicating their potential use in electronic and photonic devices (Zedan et al., 2020).

Antimicrobial and Anticancer Activities

Research on compounds with structural elements similar to the specified compound shows significant antimicrobial and anticancer activities. For example, compounds synthesized with oxazole, pyrazoline, and pyridine entities have been studied for their anticancer activity against a panel of 60 cancer cell lines, as well as their antibacterial and antifungal activities, showcasing the potential of these compounds in medical and pharmaceutical applications (Katariya et al., 2021).

Molecular Docking Studies

Molecular docking studies of newly synthesized compounds reveal their potential interaction with biological targets, suggesting their use in developing drugs with specific actions. For instance, the synthesis and docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlight the methodological approach to understanding how these compounds could interact with biological molecules, paving the way for the development of targeted therapies (Katariya et al., 2021).

Application in Material Science

The structural and diode characteristics of pyridine derivatives have been explored, suggesting their application in the fabrication of electronic devices, such as heterojunctions and photosensors. This demonstrates the potential of these compounds in electronic and optoelectronic applications, contributing to advances in material science and technology (Zedan et al., 2020).

properties

IUPAC Name

methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-15(20)11-4-7-14(19)17(8-11)9-13(18)10-2-5-12(16)6-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYSNQCTIKZGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.